molecular formula C18H18FNO2 B11328361 1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine

1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine

Cat. No.: B11328361
M. Wt: 299.3 g/mol
InChI Key: FZIAQEKFHCRHFE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorobenzoyl group and a methoxyphenyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-methoxyphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Synthetic Route: The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The final product is obtained after purification steps such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as its interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)-2-(4-methoxyphenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(2-Fluorobenzoyl)-2-(4-hydroxyphenyl)pyrrolidine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(2-fluorophenyl)-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C18H18FNO2/c1-22-14-10-8-13(9-11-14)17-7-4-12-20(17)18(21)15-5-2-3-6-16(15)19/h2-3,5-6,8-11,17H,4,7,12H2,1H3

InChI Key

FZIAQEKFHCRHFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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